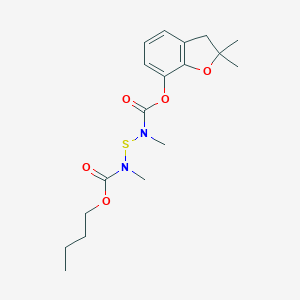

N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

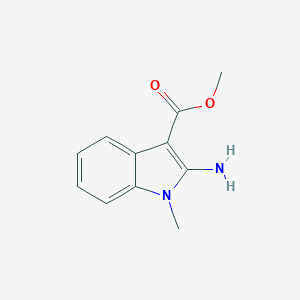

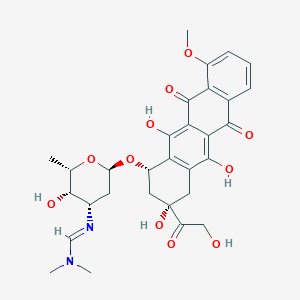

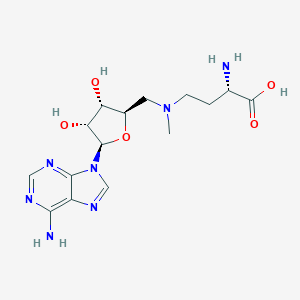

N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid (SAMBA) is a naturally occurring compound that plays a significant role in several biochemical processes. SAMBA is a derivative of S-adenosylmethionine (SAM), which is an essential methyl donor in the human body. SAMBA is synthesized by bacteria and is found in various foods such as cheese, yogurt, and fermented soybeans. The compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Biosynthesis in Nature

- Neurotoxin Formation in Cyanobacteria : 2,4-DAB is found in cyanobacteria and is involved in the formation of neurotoxins. Its biosynthetic pathway in bacteria and some plants is well-documented, though not confirmed in cyanobacteria. This highlights its environmental significance as a potential neurotoxin source (Nunn & Codd, 2017).

Chemical Synthesis and Applications

- Synthesis of Azide-bearing N-mustard Analogues : Research shows the synthesis of azide-bearing N-mustard S-adenosyl-L-methionine (SAM) analogues from 2,4-diaminobutanoic acid, which are useful in studying DNA and protein methylation patterns (Mai & Comstock, 2011).

- Synthesis of Diaminobutanoic Acid Isomers : An efficient method for synthesizing all four N,N'-protected stereoisomers of 2,3-diaminobutanoic acid, a structurally related compound, has been developed. These isomers are found in several biologically active molecules and peptide antibiotics (Robinson et al., 2001).

Toxicological Studies

- Toxicity Studies in Zebrafish : Research on (S)-2,4-diaminobutanoic acid (DABA) using zebrafish models shows no overt toxicity at concentrations within an order of magnitude of those envisioned for its application. This suggests its potential safety in biocompatible materials (Ferraiuolo et al., 2019).

Biochemical Roles and Applications

- Role as a Biological Cofactor : S-adenosylmethionine (SAM), a derivative of 2,4-diaminobutanoic acid, acts as a major biological methyl donor in several enzymatic reactions. Its diverse roles include methylation, aminopropylation, and transsulfuration pathways in cellular biochemistry (Fontecave et al., 2004).

Extraterrestrial Chemistry

- Identification in Meteorites : Diamino acids, including 2,4-diaminobutanoic acid, have been identified in the Murchison meteorite. This suggests their potential role in prebiotic chemistry and the origins of life (Meierhenrich et al., 2004).

Enzymatic Studies

- Methyltransferase Enzyme Activities : Studies on the enzymatic activities involving 2,4-diaminobutanoic acid derivatives reveal their significant role in biochemical processes, such as DNA and protein methylation (Akhtar et al., 2018).

Biochemical Research

- Biochemical Synthesis and Transformations : Various research efforts focus on the biochemical transformations involving 2,4-diaminobutanoic acid, underlining its significance in metabolic pathways and enzymatic reactions (Werner et al., 2011; Stoner & Eisenberg, 1975; Bottiglieri, 2002; Nakamura et al., 1995; Tang et al., 2006; Shih et al., 1992; Han et al., 1998; Gangjee et al., 2000; Struck et al., 2012; Zhang et al., 2006; Leete et al., 1986; Kelley et al., 1990; Horning et al., 2016).

Eigenschaften

CAS-Nummer |

111770-79-7 |

|---|---|

Produktname |

N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid |

Molekularformel |

C15H23N7O5 |

Molekulargewicht |

381.39 g/mol |

IUPAC-Name |

(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid |

InChI |

InChI=1S/C15H23N7O5/c1-21(3-2-7(16)15(25)26)4-8-10(23)11(24)14(27-8)22-6-20-9-12(17)18-5-19-13(9)22/h5-8,10-11,14,23-24H,2-4,16H2,1H3,(H,25,26)(H2,17,18,19)/t7-,8+,10+,11+,14+/m0/s1 |

InChI-Schlüssel |

JISVTSUBJCPLSV-TWBCTODHSA-N |

Isomerische SMILES |

CN(CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES |

CN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Kanonische SMILES |

CN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Andere CAS-Nummern |

111770-79-7 |

Synonyme |

AdoMDB N(4)-adenosyl-N(4)-methyl-2,4-diaminobutanoic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.